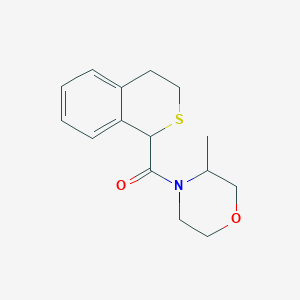
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, also known as DIMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition can lead to a reduction in inflammation and cell proliferation, which may explain its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, including reducing inflammation, inhibiting cell proliferation, and inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have antioxidant properties, which may protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the advantages of using 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has been shown to be stable under various conditions, making it a useful tool for studying its effects on biological systems. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, including:
1. Further studies on the mechanism of action of this compound, which may lead to the development of new drugs targeting specific enzymes and signaling pathways.
2. Exploration of the potential applications of this compound in materials science, including the synthesis of new polymers and nanoparticles.
3. Investigation of the potential environmental impact of this compound, including its persistence and toxicity in water sources.
4. Development of new methods for synthesizing this compound, which may improve its efficiency and yield.
5. Exploration of the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases.
合成方法
The synthesis of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone involves the reaction of 3-methylmorpholine-4-carbaldehyde with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydride. The resulting compound is then reacted with N-methylmorpholine to form the final product.
科学研究应用
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a precursor for the synthesis of various materials, including polymers and nanoparticles. In environmental science, this compound has been studied as a potential pollutant in water sources.
属性
IUPAC Name |
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-11-10-18-8-7-16(11)15(17)14-13-5-3-2-4-12(13)6-9-19-14/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASRWCZZAKRMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2C3=CC=CC=C3CCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)


![3-Chloro-2-[3-(2-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591707.png)

![1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)
![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)

![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)
![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)
![2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591762.png)